molecular formula C13H19NO3 B1270381 3-(1-Adamantylamino)-3-oxopropanoic acid CAS No. 156210-17-2

3-(1-Adamantylamino)-3-oxopropanoic acid

Cat. No. B1270381
CAS RN: 156210-17-2
M. Wt: 237.29 g/mol
InChI Key: OMPYJFAYYUEIPJ-UHFFFAOYSA-N
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Description

3-(1-Adamantylamino)-3-oxopropanoic acid is a derivative of adamantane, a compound that is characterized by the fusion of three cyclohexane rings . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of 1,3-disubstituted ureas was reported by Kobayashi et al., which involved the anionic copolymerization of 2-(1-adamantyl)-1,3-butadiene and isoprene with sec-BuLi in cyclohexane at 40°C .


Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .


Chemical Reactions Analysis

Adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .

Scientific Research Applications

Synthesis of Functional Adamantane Derivatives

Adamantane derivatives are highly reactive, making them useful as starting materials for the synthesis of various functional adamantane derivatives . These derivatives can be used to create monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Organic Synthesis Applications

1,3-dehydroadamantane (1,3-DHA), a stable dehydroadamantane, has been extensively researched for its organic synthesis applications . The opening of strained intra-framework bonds under the impact of various-type reagents directly produces 1,3-disubstituted adamantane derivatives in essentially quantitative yield .

Antimicrobial Activity

Some adamantane derivatives have shown promising antimicrobial activity. They have been tested for in vitro activities against a panel of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans . Several derivatives showed good or moderate activities, particularly against the tested Gram-positive bacteria .

Anti-inflammatory Activity

In addition to their antimicrobial properties, some adamantane derivatives have demonstrated anti-inflammatory activity. In vivo studies using the carrageenan-induced paw oedema method in rats have shown that certain compounds exhibit good or moderate dose-dependent activity .

Use in N-Heterocyclic Carbene Research

N-heterocyclic carbenes, a class of organic compounds introduced in 1991, have wide applicability in commercially important processes . Adamantane derivatives could potentially be used in this area of research, although specific studies on “3-(1-Adamantylamino)-3-oxopropanoic acid” are not available.

Development of New Materials

Adamantane derivatives have been used in the creation of new materials based on natural and synthetic nanodiamonds . These materials have both scientific and practical applications .

Safety And Hazards

Adamantane derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are also harmful if swallowed .

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Future research could focus on the development of novel methods for their preparation and the exploration of their potential applications in various fields .

properties

IUPAC Name

3-(1-adamantylamino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c15-11(4-12(16)17)14-13-5-8-1-9(6-13)3-10(2-8)7-13/h8-10H,1-7H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPYJFAYYUEIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354324
Record name 3-(1-adamantylamino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Adamantylamino)-3-oxopropanoic acid

CAS RN

156210-17-2
Record name 3-(1-adamantylamino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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